methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound belongs to the class of furan derivatives, characterized by a furan ring—a five-membered aromatic ring with one oxygen atom. Its structural complexity arises from the combination of a furan ring, a piperidine moiety, and a benzo[c][1,2,5]thiadiazole unit.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate typically involves multiple steps:
Formation of the Furan Ring: : The synthesis starts with the preparation of the furan ring through a cyclization reaction involving appropriate precursors such as 2-furancarboxylic acid.
Introduction of the Piperidine Moiety: : The next step involves attaching a piperidine group to the furan ring. This is often achieved through reductive amination or nucleophilic substitution.
Incorporation of the Benzo[c][1,2,5]thiadiazole Unit:
Industrial Production Methods
In industrial settings, the production of this compound may be scaled up using continuous flow reactors to ensure consistent yield and purity. Optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the methyl groups, leading to the formation of corresponding alcohol or carboxylic acid derivatives.
Reduction: : Reduction reactions can target the benzo[c][1,2,5]thiadiazole unit, potentially altering its electronic properties.
Substitution: : The piperidine moiety allows for nucleophilic or electrophilic substitution reactions, enabling modifications to enhance the compound's properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Catalysts: : Palladium on carbon (Pd/C), platinum dioxide (PtO2).
Major Products
The major products from these reactions include various functionalized derivatives that maintain the core structure but exhibit altered physical and chemical properties.
Scientific Research Applications
Methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate has numerous research applications, including:
Chemistry: : As a building block for synthesizing more complex molecules, especially in the field of organic electronics.
Biology: : Investigating its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: : Exploring its pharmacological properties for developing new therapeutic agents.
Industry: : Its potential use in materials science for creating advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole unit can engage in π-π stacking interactions, while the piperidine moiety may contribute to binding affinity through hydrogen bonding. The pathways involved often include modulation of signaling cascades or inhibition of enzymatic activity.
Comparison with Similar Compounds
Methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate stands out due to its unique combination of a furan ring, a piperidine moiety, and a benzo[c][1,2,5]thiadiazole unit. Similar compounds include:
5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxamide
5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)thiophene-2-carboxylate
Methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)thiophene-2-carboxylate
Properties
IUPAC Name |
methyl 5-[[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-20-16-5-3-4-6-17(16)22(28(20,24)25)14-9-11-21(12-10-14)13-15-7-8-18(27-15)19(23)26-2/h3-8,14H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGRHSPCRIYDET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC4=CC=C(O4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.